molecular formula C12H22O10S B12066506 2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12066506
M. Wt: 358.36 g/mol
InChI Key: UULNBDNUSXGHBK-UHFFFAOYSA-N
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Description

Thiosophorose is a thio-linked disaccharide, specifically a 2-thio derivative of sophorose Sophorose itself is a disaccharide composed of two glucose molecules linked by a β-1,2-glycosidic bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiosophorose can be synthesized through the thioglycosylation of sophorose derivatives. One common method involves the use of thioglycosyl donors and acceptors under the influence of a promoter such as silver triflate or N-iodosuccinimide. The reaction typically proceeds at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of thiosophorose may involve the enzymatic conversion of sophorose using thioglycosidases. These enzymes catalyze the transfer of a thiol group to the glycosidic bond, resulting in the formation of thiosophorose. This method is advantageous due to its specificity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Thiosophorose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiosophorose has diverse applications in scientific research:

Mechanism of Action

Thiosophorose exerts its effects by interacting with glycosidases and glycosyltransferases. The sulfur atom in the glycosidic bond alters the enzyme-substrate interaction, leading to inhibition or modification of the enzyme’s activity. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Thiosophorose

Thiosophorose is unique due to its β-1,2-glycosidic linkage and the presence of a sulfur atom, which imparts distinct chemical and biological properties. Its ability to inhibit glycosidases and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C12H22O10S

Molecular Weight

358.36 g/mol

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(20-3)22-10-8(18)6(16)4(2-14)21-12(10)23/h3-19,23H,1-2H2

InChI Key

UULNBDNUSXGHBK-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(OC2S)CO)O)O)O)O)O)O

Origin of Product

United States

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